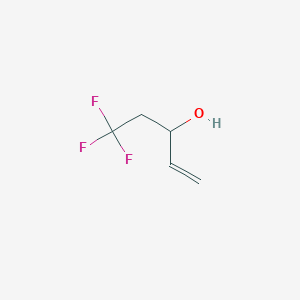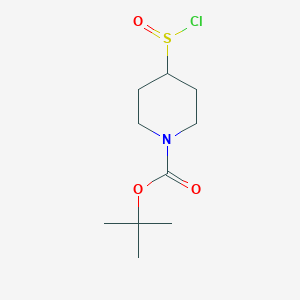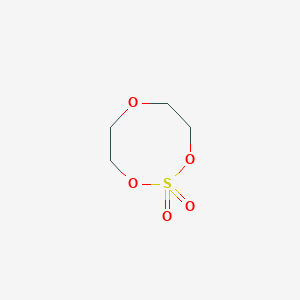![molecular formula C9H14F5NO5S B6618559 tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate CAS No. 1158255-61-8](/img/structure/B6618559.png)
tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate, also known as F3C-TBC, is an organofluorine compound with a wide variety of applications in organic synthesis, medicinal chemistry, and biochemistry. Its unique structure and properties make it an attractive reagent for a variety of applications, including catalysis and drug design.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate is not well understood. It is believed to act as a nucleophile, displacing other nucleophiles from their reaction partners. It is also believed to act as a catalyst, facilitating the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed to have some effect on enzyme catalysis and protein-ligand interactions, but the exact mechanism is not known.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound that can be stored for long periods of time. It is also relatively non-toxic, making it safe to use in the lab. However, it is not a particularly effective reagent for some types of reactions, and it is not effective at catalyzing some types of reactions.
Orientations Futures
There are a number of potential future directions for tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate. It could be used to develop more efficient and selective catalysts for organic synthesis and medicinal chemistry. It could also be used to develop more effective pharmaceuticals and agrochemicals. Additionally, it could be used to study enzyme catalysis and protein-ligand interactions in more detail. Finally, it could be used to develop new methods for drug delivery and to study the effects of drug delivery on the body.
Méthodes De Synthèse
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate can be synthesized from a variety of starting materials, including tert-butyl alcohol and trifluoromethanesulfonyl chloride. The reaction is typically performed in a solvent such as dichloromethane or chloroform, and is catalyzed by a strong base such as sodium hydride. The reaction proceeds via an SN2 mechanism, resulting in the displacement of the trifluoromethanesulfonyl group from the alcohol and the formation of the desired this compound.
Applications De Recherche Scientifique
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate has been used in a wide variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In medicinal chemistry, it has been used to synthesize a variety of drug candidates and to study their pharmacological properties. In biochemistry, it has been used to study enzyme catalysis and protein-ligand interactions.
Propriétés
IUPAC Name |
[2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F5NO5S/c1-7(2,3)20-6(16)15-4-8(10,11)5-19-21(17,18)9(12,13)14/h4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGJVMIFKDLALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COS(=O)(=O)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F5NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)


![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)


![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)



